(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide, also known as CMOPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer biology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antidepressant Synthesis
(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide has been explored for its role in the synthesis of antidepressants. Specifically, it has been investigated in the context of producing befol, an antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis process involves multiple stages, including the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine in the presence of a hydrogen chloride acceptor, which offers a more effective scheme than previous methods. This research underscores the compound's relevance in developing pharmaceutical agents aimed at treating depression (Donskaya et al., 2004).
Crystal Structure Analysis
Studies have also delved into the crystal structure of related compounds, such as dimethomorph, a morpholine fungicide. Research into these structures provides insights into the molecular configurations and interactions that underpin the compound's effectiveness and stability. Understanding these structural aspects is crucial for optimizing the compound's pharmaceutical and agricultural applications (Kang et al., 2015).
Anticonvulsant Activity
Further research into this compound derivatives has shown potential anticonvulsant activity. This includes the synthesis of novel enaminones derived from cyclic beta-dicarbonyl precursors condensed with morpholine and other compounds. Such compounds have displayed significant anticonvulsant activity with minimal neurotoxicity, suggesting their potential in treating seizure disorders (Edafiogho et al., 1992).
Molecular Synthesis and Characterization
One-pot synthesis and characterization of enaminone-based compounds, including those incorporating the morpholino moiety, highlight the chemical versatility and application potential of this compound. Such research facilitates the development of compounds with tailored chemical properties for various applications, including pharmaceuticals and materials science (Barakat et al., 2020).
Corrosion Inhibition
In addition to pharmaceutical applications, this compound has been examined as a corrosion inhibitor for mild steel in sulfuric acid media. Studies indicate that the compound exhibits significant inhibition efficiency and spontaneous adsorption on the mild steel surface, underscoring its potential in industrial applications to protect against acid corrosion (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-17-8-6-15(7-9-17)14-18(20(25)23-10-12-26-13-11-23)22-19(24)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,22,24)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNAUNKXHNMLT-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.